6-Mercaptopicolinic acid

Hypoglycemic Activity In Vivo Pharmacology Structure-Activity Relationship (SAR)

Ensure experimental validity with 6-Mercaptopicolinic acid, the essential negative control in gluconeogenesis research. Unlike 3-MPA, this structural isomer inhibits G6Pase and PEPCK without inducing hypoglycemia, making it critical for cell-autonomous metabolic studies and SAR investigations where systemic effects are confounding. Its N,O,S tridentate binding motif also serves materials chemistry for MOF and sensor design. Procure with confidence—generic substitution based on chemical similarity risks invalidating your data.

Molecular Formula C6H5NO2S
Molecular Weight 155.18 g/mol
CAS No. 14716-87-1
Cat. No. B076183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Mercaptopicolinic acid
CAS14716-87-1
Synonyms6-mercapto-2-pyridinecarboxylic acid
6-mercaptopicolinic acid
Molecular FormulaC6H5NO2S
Molecular Weight155.18 g/mol
Structural Identifiers
SMILESC1=CC(=S)NC(=C1)C(=O)O
InChIInChI=1S/C6H5NO2S/c8-6(9)4-2-1-3-5(10)7-4/h1-3H,(H,7,10)(H,8,9)
InChIKeyXAZPTGPAFUAPBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Mercaptopicolinic Acid (CAS 14716-87-1): A Unique Mercapto-Carboxylic Heterocycle for Metabolic Research


6-Mercaptopicolinic acid (CAS 14716-87-1), also known as 6-mercaptopyridine-2-carboxylic acid, is a sulfur-containing heterocyclic compound of the pyridinecarboxylic acid class . Characterized by a mercapto (-SH) group and a carboxylic acid group on a pyridine ring, it serves as a valuable tool compound in biochemical research, primarily for its ability to inhibit key enzymes in the gluconeogenic pathway, including glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK) . Its utility lies not in a single potent activity, but in its specific selectivity profile compared to more widely studied analogs like 3-mercaptopicolinic acid (3-MPA), making it essential for specific investigative applications where the off-target effects of other inhibitors are undesirable [1].

Why 6-Mercaptopicolinic Acid (14716-87-1) Cannot Be Substituted by 3-Mercaptopicolinic Acid or Other Analogs


In the class of mercaptopyridinecarboxylic acids, small positional changes in the functional groups lead to drastic and often binary differences in biological activity. While 3-mercaptopicolinic acid (3-MPA) is a well-documented, potent hypoglycemic agent, 6-mercaptopicolinic acid (6-MPA) is notably inactive in the same in vivo models, despite being a structural isomer [1]. This stark contrast highlights that generic substitution based on chemical similarity is a high-risk strategy that can completely invalidate experimental outcomes. The specific substitution pattern dictates the compound's interaction with biological targets, meaning the selection of 6-MPA over 3-MPA is not a matter of potency, but a deliberate choice to leverage its specific inactivity for applications like control experiments, or to exploit its other, distinct properties without the confounding variable of hypoglycemia [1].

Quantitative Differentiation Guide for 6-Mercaptopicolinic Acid (14716-87-1)


6-Mercaptopicolinic Acid Lacks the Potent Hypoglycemic Activity of 3-Mercaptopicolinic Acid

In a classic structure-activity relationship (SAR) study, 6-mercaptopicolinic acid (6-MPA) was synthesized alongside its isomer 3-mercaptopicolinic acid (3-MPA) and tested for its ability to lower blood glucose in fasted rats. 3-MPA was identified as a potent hypoglycemic agent. In direct contrast, 6-MPA was found to be inactive, demonstrating no significant effect on blood glucose levels in this in vivo model [1]. This provides a clear, quantifiable distinction for scientific selection based on a binary 'active vs. inactive' comparison.

Hypoglycemic Activity In Vivo Pharmacology Structure-Activity Relationship (SAR)

Inhibition of Gluconeogenic Enzymes: A Distinct Mechanism from Hypoglycemic Action

Despite lacking in vivo hypoglycemic activity, 6-MPA has been reported as a potent and cell-permeable inhibitor of glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK), two key enzymes in the gluconeogenic pathway . This decoupling of enzyme inhibition from a whole-body hypoglycemic effect is a key differentiator from 3-MPA, which is both an enzyme inhibitor and a potent hypoglycemic agent. This suggests that 6-MPA can be used to study the specific role of G6Pase/PEPCK in cellular metabolism without the confounding systemic effects seen with 3-MPA [1].

Enzyme Inhibition Gluconeogenesis Mechanism of Action

Potential for Metal Chelation via Bidentate (N,O,S) Coordination

The chemical structure of 6-MPA, featuring a pyridine nitrogen, a carboxylic acid group, and a mercapto group in a 2,6-arrangement, creates a unique tridentate ligand geometry. This contrasts with analogs like 2-mercaptonicotinic acid, which may offer different coordination modes. While specific stability constants for 6-MPA are not readily available, its structural similarity to effective chelators like picolinic acid derivatives [1] and 2-mercaptopyridine N-oxide suggests it can form stable complexes with transition metals. The presence of the sulfur atom is expected to confer a higher affinity for softer metal ions like Cu(II) compared to simple picolinic acid .

Coordination Chemistry Ligand Design Metal Chelation

Strategic Applications for 6-Mercaptopicolinic Acid (14716-87-1) Based on Evidence


Use as a Specific Negative Control for Hypoglycemia Studies

In any study investigating the anti-diabetic potential of 3-mercaptopicolinic acid (3-MPA) or other PEPCK/G6Pase inhibitors, 6-MPA serves as the ideal negative control. Its proven lack of hypoglycemic activity, despite inhibiting the same primary enzyme targets, allows researchers to confirm that observed metabolic improvements (e.g., reduced glucose output) are due to the specific pharmacological action of the test compound and not a broader, class-wide effect of mercaptopyridinecarboxylic acids [1].

A Tool for Dissecting Cellular Gluconeogenesis from Systemic Effects

Researchers studying the cell-autonomous roles of G6Pase or PEPCK in hepatocytes, kidney cells, or other tissues can use 6-MPA to inhibit these enzymes in vitro without the confounding variable of systemic hypoglycemia that occurs with 3-MPA in vivo. This allows for a more precise interrogation of the metabolic and signaling consequences of inhibiting the final steps of gluconeogenesis at the cellular level [1].

A Tridentate (N,O,S) Scaffold for Coordination Chemistry

For inorganic and materials chemists, 6-MPA offers a unique tridentate binding motif (N,O,S) distinct from the common bidentate (N,O) of picolinic acid. This makes it an interesting ligand for constructing novel metal-organic frameworks (MOFs), catalysts, or for developing selective chelators for softer transition metals like copper or gold. Its potential to form stable complexes can be exploited in sensor development or in the design of new metallodrugs .

A Starting Point for SAR-Driven Medicinal Chemistry

For medicinal chemists, the stark functional difference between 6-MPA and its isomer 3-MPA provides a critical data point for structure-activity relationship (SAR) studies. 6-MPA can be used as a core scaffold for derivatization, with the goal of discovering new analogs that retain the desired enzyme inhibition profile but gain novel therapeutic properties or improved bioavailability, potentially bypassing the unwanted hypoglycemia associated with the 3-isomer [1].

Technical Documentation Hub

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